4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

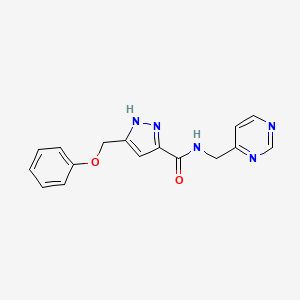

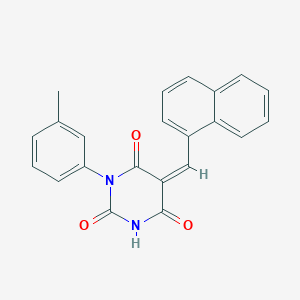

“4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains an indazole group, which is a heterocyclic aromatic organic compound. Indazole has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide” is complex. It contains an indazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving indazoles are diverse. They can undergo transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

Anti-inflammatory Agents

Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models .

Antimicrobial Activity

Imidazole, a similar compound to indazole, has shown a broad range of chemical and biological properties, including antimicrobial activity .

Anti-HIV Agents

Indazole has also been found to have anti-HIV properties .

Anticancer Agents

The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has exhibited potent anti-proliferative activity in human colorectal cancer cells .

Hypoglycemic Agents

Indazole has shown hypoglycemic activities, which could be beneficial in the treatment of diabetes .

Antiprotozoal Agents

Indazole derivatives have been found to possess antiprotozoal properties .

Antihypertensive Agents

Imidazole containing compounds have been synthesized and evaluated for their antihypertensive potential .

Radiotracers for PET Scans

While not directly related to “4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide”, similar compounds have been used as lead compounds for developing new radiotracers with improved in vivo brain properties .

未来方向

作用机制

Target of Action

The primary target of 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound interacts with its target, PI3K, and inhibits its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . By inhibiting PI3K, the compound can potentially halt the growth and proliferation of cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to the death of cancer cells or halt their growth.

Result of Action

The inhibition of PI3K by 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can potentially lead to the death of cancer cells or halt their growth and proliferation.

属性

IUPAC Name |

4-ethoxy-N-(1H-indazol-6-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-4-23-16-7-12(3)17(8-11(16)2)24(21,22)20-14-6-5-13-10-18-19-15(13)9-14/h5-10,20H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRXZXKNYLAJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)

![4-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5057676.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)

![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)

![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)

![4-{benzoyl[(3-nitrophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B5057716.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)

![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)